(5-Chloro-1H-benzimidazol-2-yl)acetic acid
CAS No.: 53350-32-6
Cat. No.: VC21313501
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53350-32-6 |
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Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 g/mol |
IUPAC Name | 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid |
Standard InChI | InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Standard InChI Key | DHHUPGJLPIWIGU-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O |
Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O |
Introduction
(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a benzimidazole derivative with a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a versatile building block in synthetic chemistry due to its unique structural features, which allow for various chemical modifications.
Synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid
The synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid typically involves the reaction of 5-chloro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes a nucleophilic substitution reaction. Industrial production methods scale up this process to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for efficiency and safety.
Biological Activities
This compound exhibits a range of biological activities:
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Antimicrobial Activity: It has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and metabolic pathways.
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Antifungal Activity: Effective against fungal strains resistant to conventional antifungals, indicating potential as a novel antifungal agent.
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Anticancer Activity: Demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Research Applications
(5-Chloro-1H-benzimidazol-2-yl)acetic acid is used in various scientific research applications:
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Chemistry: As a building block for synthesizing more complex benzimidazole derivatives important in medicinal chemistry.
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Biology: Studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: Investigated for potential therapeutic use in treating diseases.
Comparison with Similar Compounds
Compound | Biological Activity | Use |
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Benzimidazole | Broad biological activities | Parent compound |
2-Aminobenzimidazole | Antimicrobial, antifilarial | Derivative with significant biological activities |
Omeprazole | Treats peptic ulcers | Benzimidazole-based drug |
(5-Chloro-1H-benzimidazol-2-yl)acetic acid | Antimicrobial, antifungal, anticancer | Versatile building block in synthetic chemistry |
Detailed Research Findings
Recent studies have focused on the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. For instance, benzimidazole-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against various cell lines, demonstrating strong antiproliferative effects . The structural activity relationship of benzimidazole derivatives indicates that compounds with electron-withdrawing groups exhibit better biological activity .
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